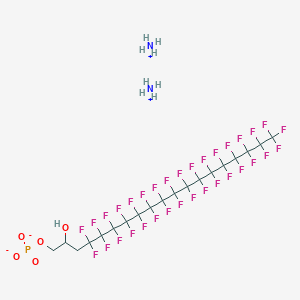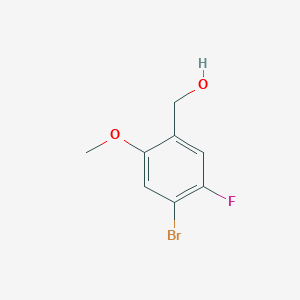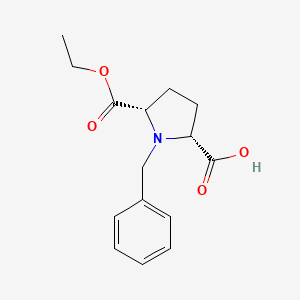
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt: is a neuroactive steroid compound with the molecular formula C21H33NaO5S and a molecular weight of 420.54 g/mol . It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones. This compound is known for its role in modulating various physiological processes, particularly in the nervous system .
Méthodes De Préparation
The synthesis of 20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is complex and typically carried out in a laboratory setting. One common synthetic route involves the following steps :
Starting Material: Dehydroepiandrosterone (DHEA).
Reaction with Thionyl Chloride: DHEA is reacted with thionyl chloride to form a chlorinated intermediate.
Reaction with Sodium Sulfite: The intermediate is then reacted with sodium sulfite to produce 20a-Dihydro Pregnenolone 3-Sulfate.
Neutralization: Finally, the sulfate is neutralized with sodium hydroxide to yield this compound.
Analyse Des Réactions Chimiques
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pregnenolone.
Substitution: It can undergo substitution reactions, particularly at the sulfate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt has a wide range of applications in scientific research :
Neuroscience: It is used to study the blood-brain barrier permeability and drug absorption.
Pharmacology: Acts as a ligand for sigma-1 receptors and transient receptor potential melastatin-3 (TRPM3).
Endocrinology: Involved in the regulation of steroid hormone synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions like schizophrenia and other behavioral anomalies.
Mécanisme D'action
The compound exerts its effects through several molecular targets and pathways :
Sigma-1 Receptor Agonist: It binds to sigma-1 receptors, modulating their activity.
TRPM3 Activation: Activates TRPM3, a calcium-permeable ion channel.
NMDA Receptor Modulation: Influences NMDA receptors, affecting neurotransmission.
GABA Receptor Interaction: Modulates GABA receptors, impacting inhibitory neurotransmission.
AKT/GSK3β Pathway: Modulates the AKT/GSK3β signaling pathway, which is involved in various cellular processes.
Comparaison Avec Des Composés Similaires
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is unique compared to other similar compounds due to its specific molecular structure and biological activity :
Pregnenolone Sulfate: Similar in structure but lacks the dihydro modification.
Dehydroepiandrosterone Sulfate (DHEA-S): Another neuroactive steroid but with different physiological roles.
20β-Dihydro Pregnenolone 3-Sulfate: A stereoisomer with different biological properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Propriétés
Formule moléculaire |
C21H33NaO5S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
sodium;[(10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14?,15?,16?,17-,18?,19?,20+,21-;/m1./s1 |
Clé InChI |
DTEMMUZNTWFYGK-JRCSTOORSA-M |
SMILES isomérique |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)


![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)


![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)



![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)


